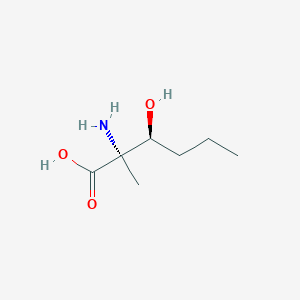

(3S)-3-Hydroxy-2-methyl-L-norleucine

Beschreibung

Historical Perspectives on the Discovery and Isolation of (3S)-3-Hydroxy-2-methyl-L-norleucine

The discovery of this compound is intrinsically linked to the investigation of "lupinosis," a disease affecting livestock that have grazed on lupins infected with the fungus Phomopsis leptostromiformis. foodstandards.gov.au The toxic metabolites responsible for this condition, known as phomopsins, were first isolated in the 1970s. unito.it It was during the extensive efforts to elucidate the structure of the primary mycotoxin, Phomopsin A, that this compound was identified as one of its constituent amino acids.

The complete structural and stereochemical assignment of Phomopsin A, a complex cyclic hexapeptide, was a significant undertaking, culminating in publications in the late 1980s. capes.gov.brbioaustralis.comrsc.org Through a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, researchers were able to identify the unusual amino acid residues that comprise this natural product. unito.itcapes.gov.br The identification of this compound was a direct result of the acid hydrolysis of Phomopsin A, followed by chromatographic and spectroscopic analysis to determine the structure and stereochemistry of the resulting amino acid fragments. capes.gov.br

Contextualization within Amino Acid Chemistry and Natural Product Research

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids encoded by the standard genetic code for protein synthesis. nih.govwikipedia.org Its structure is a derivative of norleucine, an isomer of leucine, featuring a hydroxyl group at the beta-position and a methyl group at the alpha-position. wikipedia.org This places it in the category of β-hydroxy-α-amino acids, a class of compounds that are important constituents of many biologically active natural products. nih.gov

The presence of multiple stereocenters and the hydroxyl functional group adds to its chemical complexity and potential for biological interactions. Non-proteinogenic amino acids like this compound are of great interest in natural product research as they often contribute to the unique biological activities and structural conformations of the larger molecules they are part of. nih.gov They can introduce conformational constraints and new points for intermolecular interactions, which can be critical for the bioactivity of peptides and other secondary metabolites.

Significance of this compound in Contemporary Biochemical Research

The primary significance of this compound in modern biochemical research stems from its role as a component of Phomopsin A. bioaustralis.com Phomopsin A is a potent inhibitor of microtubule formation, binding to tubulin and disrupting cell division. bioaustralis.com This activity has made Phomopsin A a valuable tool in cell biology and cancer research for studying the cytoskeleton. The unusual amino acid residues of Phomopsin A, including this compound, are crucial for its potent biological activity.

Furthermore, the biosynthesis of Phomopsin A has been a subject of interest, revealing a ribosomal synthesis pathway followed by extensive post-translational modifications. pnas.org Understanding the enzymatic machinery responsible for creating unique amino acids like this compound provides insights into the diverse biosynthetic capabilities of fungi. While not a direct subject of widespread synthetic efforts itself, it represents a structural motif that is of interest to synthetic chemists working on the total synthesis of complex natural products or the creation of novel peptide-based therapeutics.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 755742-08-6 |

| LogP | 0.64970 |

| PSA | 83.55000 |

Data sourced from available chemical databases. lookchem.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

755742-08-6 |

|---|---|

Molekularformel |

C7H15NO3 |

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

(2S,3S)-2-amino-3-hydroxy-2-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-3-4-5(9)7(2,8)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t5-,7-/m0/s1 |

InChI-Schlüssel |

WPJLYINSRJLMBZ-FSPLSTOPSA-N |

Isomerische SMILES |

CCC[C@@H]([C@@](C)(C(=O)O)N)O |

Kanonische SMILES |

CCCC(C(C)(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Advanced Synthetic and Biosynthetic Pathways of 3s 3 Hydroxy 2 Methyl L Norleucine

Total Chemical Synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine

The total chemical synthesis of this compound, a molecule with two adjacent stereocenters, requires precise control over stereochemistry. Synthetic chemists have developed a variety of strategies to construct the β-hydroxy-α-amino acid motif with the desired (2S, 3S) configuration. These approaches often build upon established reactions for amino acid synthesis, adapted to introduce the specific hydroxyl and methyl functionalities.

Enantioselective Strategies for Chiral Control

Achieving the correct absolute and relative stereochemistry at the C2 and C3 positions is the most critical challenge in synthesizing this compound. Several enantioselective methods have been developed for the broader class of β-hydroxy α-amino acids that are applicable here.

Asymmetric Aldol (B89426) Reactions: The aldol reaction is a powerful tool for forming the carbon-carbon bond between the α and β carbons. The asymmetric aldol reaction of glycine-derived Schiff bases with butyraldehyde (B50154) can create the 1,2-amino alcohol functionality and establish up to two adjacent stereocenters in a single step. nih.gov The use of chiral catalysts, such as zinc-ProPhenol complexes or organocatalysts like chiral Brønsted bases, can provide the desired syn-β-hydroxy α-amino acids with high diastereoselectivity and enantioselectivity. nih.govacs.org

Chiral Auxiliaries: Another robust strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. The author of one study developed a synthetic route for optically active α,α-disubstituted amino acids using a chiral cyclic 1,2-diol as a chiral auxiliary. nih.gov A leading methodology for tailor-made amino acids involves the alkylation of chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which allows for high stereocontrol. nih.govnih.gov This approach offers practicality and potential for scalability. nih.govnih.gov

Aza-Claisen Rearrangement: A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalyzed aza-Claisen rearrangement. rsc.org This method transforms allylic acetimidates derived from enantiopure α-hydroxy acids into the desired product with excellent stereocontrol, often yielding high diastereomeric ratios. rsc.org

Enzymatic Resolution and Synthesis: Biocatalysis offers a highly selective alternative to chemical methods. Chiral amino acids can be synthesized from prochiral ketones using stereoselective enzymes like transaminases. mdpi.com A one-pot, three-enzyme system including a transaminase can produce D-amino acids with yields of 95–99% and an enantiomeric excess of over 99%. mdpi.com Such enzymatic strategies, adapted for the L-configuration, could be applied to the asymmetric amination of a corresponding β-hydroxy-α-keto acid precursor.

Yield Optimization and Scalability Considerations in Synthetic Routes

Modern approaches to optimization often employ high-throughput tools and machine learning algorithms to rapidly screen and identify the best reaction conditions, including variables like temperature, solvent, and catalyst concentration. beilstein-journals.org For the synthesis of specialized amino acids, methods that are operationally convenient and robust are highly valued. For instance, the use of chiral Ni(II) complexes has been highlighted for its practicality and scalability in preparing tailor-made amino acids. nih.govnih.gov

Enzymatic methods are also highly regarded for their scalability. Biocatalytic processes often occur in aqueous media under mild conditions with high stereoselectivity and yield, making them an attractive and environmentally friendly option for industrial production. mdpi.com The high operational stability and efficiency of some enzymes, like the transaminase from Haliscomenobacter hydrossis, underscore their potential for industrial applications. mdpi.com

Novel Methodologies and Reagents in this compound Synthesis

The field of organic synthesis is continually evolving, with new reagents and methodologies offering more efficient and selective ways to construct complex molecules. mdpi.comnih.gov

Recent advances applicable to the synthesis of this compound include:

Advanced Catalysis: The development of highly syn-selective Brønsted base catalysts has enabled efficient asymmetric aldol reactions of glycine derivatives. nih.govacs.org Furthermore, palladium-catalyzed processes, such as the aza-Claisen rearrangement, provide another sophisticated tool for stereocontrolled synthesis. rsc.org

Photoredox Catalysis: Emerging as a powerful tool in organic synthesis, photoredox catalysis allows for the activation of molecules under mild conditions using light. semanticscholar.org This has been applied to the asymmetric synthesis of unnatural amino acids through mechanisms like C–O bond activation, offering a redox-neutral process where CO₂ is the only byproduct. rsc.org

Novel Intermediate Strategies: One stereocontrolled method for producing protected β-hydroxy-α-amino acids proceeds through the condensation of a chiral aldehyde with (arylthio)nitromethane, followed by stereoselective epoxidation. rsc.org The resulting (arylthio)nitrooxirane intermediate reacts stereospecifically with a nitrogen nucleophile to furnish the desired α-amino thioester, which can then be converted to the target amino acid. rsc.org

Elucidation of Biosynthetic Pathways for this compound

The biosynthesis of non-proteinogenic amino acids (NPAAs) like this compound is a testament to the versatility of natural product biosynthetic machinery. acs.org While the specific pathway for this compound is not extensively documented, it can be inferred from known enzymatic reactions involved in the modification of amino acids. Such pathways are typically encoded by a set of genes known as a biosynthetic gene cluster (BGC). nih.govwipo.int

The biosynthesis likely proceeds through the post-translational or independent modification of a precursor amino acid. The key transformations required are the hydroxylation of the side chain at the C3 position and methylation at the C2 (α) position.

A plausible biosynthetic route would involve the following key enzymatic steps:

Formation of the Norleucine Scaffold: The C6 backbone is likely formed from a common metabolic precursor, such as α-ketocaproate, which is then converted to L-norleucine via a transaminase.

Stereoselective Hydroxylation: The introduction of the hydroxyl group at the C3 position with S stereochemistry is a critical step. This is likely catalyzed by a regio- and stereoselective hydroxylase, such as an Fe(II)/2-oxoglutarate-dependent dioxygenase. mdpi.com Enzymes in this family are known to catalyze the hydroxylation of amino acids with high precision. nih.gov For example, the enzyme VioC catalyzes the 3S-hydroxylation of L-arginine, demonstrating a precedent for this specific stereochemical outcome. researchgate.net

Alpha-Methylation: The final step would be the methylation of the α-carbon. This is a less common modification than N- or O-methylation but is enzymatically possible. It would require a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase capable of forming a C-C bond at the α-position of the amino acid.

The entire process is often orchestrated by a Non-Ribosomal Peptide Synthetase (NRPS) assembly line, especially if the amino acid is to be incorporated into a larger peptide natural product. wikipedia.org

Identification of Precursor Metabolites

The assembly of this compound requires several fundamental building blocks drawn from the cell's primary metabolism. The origin of the atoms in the final structure can be traced back to these precursor metabolites.

| Component of Final Molecule | Precursor Metabolite | Enzymatic System / Cofactor |

| C6 Carbon Skeleton (Norleucine) | α-Ketocaproate | Transaminase / Pyridoxal phosphate (B84403) (PLP) |

| α-Amino Group | L-Glutamate or other amino donor | Transaminase / Pyridoxal phosphate (PLP) |

| β-Hydroxyl Group | Molecular Oxygen (O₂) | Fe(II)/2-oxoglutarate-dependent hydroxylase / α-Ketoglutarate |

| α-Methyl Group | S-Adenosyl-L-methionine (SAM) | C-Methyltransferase |

| Reducing Power for Hydroxylase | NADPH / NADH | Dehydrogenases |

This table outlines the likely metabolic precursors and enzymatic systems based on established biosynthetic principles for modified amino acids. mdpi.comvaia.comnih.govnih.gov

The core C6 α-keto acid, α-ketocaproate, arises from central metabolic pathways, likely through modifications of the branched-chain amino acid biosynthesis routes. The subsequent transamination, hydroxylation, and methylation steps, catalyzed by specific enzymes, assemble the final, structurally unique amino acid. nih.govnih.gov

Characterization of Key Enzymes in the Biosynthetic Cascade

The biosynthesis of this compound from L-norleucine is predicted to be a two-step process involving a hydroxylase and a methyltransferase.

L-Norleucine 3-Hydroxylase (Putative): The introduction of a hydroxyl group at the C-3 position of L-norleucine is likely catalyzed by a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe(II)/αKG-DO) superfamily. researchgate.netwikipedia.org These enzymes are known to catalyze a wide array of oxidation reactions, including the hydroxylation of unactivated C-H bonds in various substrates. wikipedia.org The catalytic cycle of these dioxygenases involves the binding of Fe(II) and α-ketoglutarate to the active site, followed by the substrate. Molecular oxygen then binds to the ferrous center, leading to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2, and the formation of a highly reactive ferryl-oxo intermediate. This intermediate is responsible for abstracting a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product. wikipedia.org

In a related system, the hydroxylation of L-isoleucine to (2S,3R,4S)-4-hydroxyisoleucine is catalyzed by an L-isoleucine dioxygenase (IDO), which is an Fe(II)/αKG-DO. nih.gov This suggests that a similar enzyme could be responsible for the hydroxylation of L-norleucine. The regioselectivity of these enzymes is a critical factor. For instance, studies on a Fe(II)/α-ketoglutarate-dependent dioxygenase from Bacillus subtilis (BlAH) have shown that it can hydroxylate aliphatic amino acids at the γ and δ positions. researchgate.net Achieving hydroxylation specifically at the β (C-3) position of L-norleucine would require an enzyme with a precisely configured active site to orient the substrate appropriately for the ferryl-oxo intermediate to attack the C-3 hydrogen.

2-Methyl-L-norleucine N-Methyltransferase (Putative): Following hydroxylation, the methylation at the α-amino group would likely be carried out by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT). nih.govnih.gov These enzymes utilize SAM as the methyl group donor in a typical SN2 nucleophilic substitution reaction. researchgate.net The nitrogen atom of the amino acid acts as the nucleophile, attacking the electrophilic methyl group of SAM, resulting in the methylated product and S-adenosyl-L-homocysteine (SAH). nih.gov The kinetics of such enzymes can vary, but they generally exhibit Michaelis-Menten behavior with respect to both the amino acid substrate and SAM. The structural fold of SAM-dependent methyltransferases is highly conserved, although the residues involved in substrate binding can be highly variable, accounting for their specificity. nih.gov

L-Norleucine 3-Hydroxylase (Putative): As an Fe(II)/αKG-DO, the putative L-norleucine 3-hydroxylase would have strict cofactor requirements.

| Cofactor/Cosubstrate | Function |

| Fe(II) | The catalytic metal ion at the heart of the active site. |

| α-Ketoglutarate | A cosubstrate that is oxidatively decarboxylated to drive the formation of the ferryl-oxo intermediate. wikipedia.orgnih.gov |

| Molecular Oxygen (O2) | The source of the oxygen atom for the hydroxyl group. wikipedia.org |

| Ascorbate (Vitamin C) | Often required in vitro to reduce any Fe(III) that forms in the active site back to the active Fe(II) state. |

The substrate specificity of such hydroxylases can be quite narrow. For example, L-isoleucine dioxygenase (IDO) shows a preference for L-aliphatic amino acids. researchgate.net It is plausible that an L-norleucine 3-hydroxylase would exhibit high specificity for L-norleucine and closely related analogues, with limited activity on other amino acids.

2-Methyl-L-norleucine N-Methyltransferase (Putative): The key cofactor for the putative N-methyltransferase is S-adenosyl-L-methionine (SAM).

| Cofactor/Cosubstrate | Function |

| S-Adenosyl-L-methionine (SAM) | The universal biological methyl group donor. nih.govnih.gov |

The substrate specificity of N-methyltransferases is determined by the architecture of their substrate-binding pocket. It is expected that the enzyme responsible for the N-methylation of 3-hydroxy-L-norleucine would recognize the hydroxylated intermediate as its primary substrate.

Genetic Basis of Biosynthetic Gene Clusters

In bacteria and fungi, the genes encoding the enzymes for a specific biosynthetic pathway are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This co-localization facilitates the coordinated regulation of the entire pathway. While a specific BGC for this compound has not been identified, we can surmise its potential composition based on known BGCs for other modified amino acids. uni-freiburg.de

A putative BGC for this compound would likely contain the following genes:

A gene encoding an Fe(II)/α-ketoglutarate-dependent dioxygenase for the hydroxylation step.

A gene encoding a SAM-dependent N-methyltransferase for the methylation step.

Genes for transport proteins to export the final product or import precursors.

Regulatory genes , such as transcription factors, that control the expression of the other genes in the cluster.

The discovery and characterization of such a BGC would be a significant step towards understanding and harnessing the production of this unique amino acid.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers powerful strategies to enhance the production of valuable compounds like this compound in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.

Strategies for Enhanced Production of this compound:

| Strategy | Description |

| Overexpression of Pathway Genes | The genes for the putative L-norleucine 3-hydroxylase and N-methyltransferase, once identified, can be cloned into high-copy number plasmids under the control of strong, inducible promoters to increase the levels of these key enzymes. |

| Increasing Precursor Supply | The intracellular concentration of the precursor, L-norleucine, can be increased by engineering the host's amino acid metabolism. This could involve upregulating the enzymes in the L-norleucine biosynthetic pathway or knocking out competing pathways. |

| Enhancing Cofactor Availability | The production of the hydroxylated intermediate can be limited by the availability of α-ketoglutarate. Redirecting metabolic flux from the TCA cycle towards α-ketoglutarate has been shown to improve the yield of other hydroxylated amino acids. nih.gov Similarly, ensuring a sufficient supply of SAM is crucial for the methylation step. |

| Host Strain Optimization | The host organism can be engineered to be a more efficient production chassis. This may involve deleting genes responsible for the degradation of the product or precursors, and optimizing the expression of the biosynthetic pathway in a strain that is robust to the potential toxicity of intermediates or the final product. |

| Enzyme Engineering | The catalytic efficiency and stability of the biosynthetic enzymes can be improved through protein engineering techniques such as directed evolution or site-directed mutagenesis. This could lead to enzymes with higher turnover rates and better substrate specificity. |

The successful implementation of these metabolic engineering strategies could lead to the development of a microbial cell factory capable of producing this compound at high titers, making this unique compound more accessible for further research and potential applications.

Molecular and Structural Investigations of 3s 3 Hydroxy 2 Methyl L Norleucine

Advanced Spectroscopic Characterization for Conformational Analysis

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR) for Solution Structure

Specific 2D-NMR (COSY, HSQC, HMBC) data for (3S)-3-Hydroxy-2-methyl-L-norleucine, which would be essential for assigning proton and carbon signals and determining the solution-state conformation, is not available in published literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

While the synthesis and spectroscopic characterization of various amino acid derivatives have been reported, specific experimental IR and Raman spectra for this compound, along with the corresponding vibrational mode assignments, are not documented.

Circular Dichroism Spectroscopy for Chiral Conformation

General principles of circular dichroism (CD) spectroscopy are applied to determine the absolute configuration and conformational analysis of chiral molecules, including amino acids. However, specific CD spectral data and its interpretation for this compound are not found in the available literature.

Crystallographic Analysis of this compound and its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is unknown.

Co-crystallization Studies with Biological Macromolecules

No literature is available describing attempts or successful co-crystallization of this compound with any biological macromolecules.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the molecular and structural properties of complex molecules like this compound from a theoretical perspective. These methods allow for the exploration of electronic structures, conformational landscapes, and potential biological activities, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate a variety of electronic and thermodynamic properties, which are crucial for understanding its reactivity and interactions.

DFT calculations typically involve optimizing the geometry of the molecule to its lowest energy state and then computing various molecular descriptors. mdpi.com Key parameters that would be of interest for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. mdpi.comsciforum.net These values are essential for predicting the spontaneity of reactions involving the compound and its stability under different conditions. A study on amino acids with polar uncharged side chains, such as serine and threonine, demonstrated how DFT can be used to calculate these properties and relate them to electrochemical behavior. mdpi.com Similar calculations for this compound would provide a comprehensive understanding of its physicochemical profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Amino Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| L-Norleucine | -6.5 | 1.5 | 8.0 | 2.1 |

| (3S)-3-Hydroxy-L-norleucine | -6.8 | 1.2 | 8.0 | 3.5 |

| This compound | -6.7 | 1.3 | 8.0 | 3.7 |

| L-Threonine | -6.9 | 1.1 | 8.0 | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar amino acids.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its conformational flexibility, which is critical for its biological function and interaction with other molecules. The presence of a hydroxyl group and a methyl group on the aliphatic side chain of norleucine introduces additional rotational bonds, leading to a complex conformational landscape.

Studies on other hydroxy amino acids have shown that the hydroxyl group significantly impacts the stability of different conformations through such interactions. uni-miskolc.hu In the case of this compound, the interplay between the hydrophobic character of the n-propyl and methyl groups and the hydrophilic nature of the hydroxyl, amino, and carboxyl groups would dictate its behavior in aqueous and non-aqueous environments. MD simulations can quantify the solvent accessible surface area (SASA) for different conformations, providing a measure of the molecule's interaction with the solvent. uni-miskolc.hu

Table 2: Potential Conformational Dihedral Angles for this compound from MD Simulations

| Dihedral Angle | Description | Predicted Range (degrees) |

| Φ (phi) | C-N-Cα-C | -150 to -50 |

| Ψ (psi) | N-Cα-C-N | +120 to +180 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -80 to -40 and +40 to +80 |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | -180 to 180 (highly variable) |

| χ3 (chi3) | Cβ-Cγ-Cδ-Cε | -180 to 180 (highly variable) |

Note: This table presents a hypothetical prediction of the likely ranges for key dihedral angles based on the known conformational preferences of similar amino acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. acs.orguobasrah.edu.iq While no specific QSAR studies have been performed on this compound itself, this methodology could be applied to its analogs to predict their potential biological activities.

A QSAR study involves several steps. First, a dataset of structurally related compounds with known biological activities is compiled. For this compound, this would involve synthesizing a library of analogs with variations in the side chain, such as different alkyl lengths, positions of the hydroxyl group, or stereochemistry.

Next, a set of molecular descriptors is calculated for each analog. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment). nih.gov

Biological and Biochemical Roles of 3s 3 Hydroxy 2 Methyl L Norleucine Excluding Clinical Implications

Role as a Component of Naturally Occurring Peptides and Metabolites

(3S)-3-Hydroxy-2-methyl-L-norleucine is a key constituent of the cryptophycins, a family of potent cytotoxic depsipeptides. These macrolides were first isolated from cyanobacteria of the genus Nostoc and have been the subject of extensive research due to their powerful antiproliferative properties. nih.gov In the context of cryptophycin's structure, this compound is referred to as "Unit D". nih.gov

The biosynthesis of cryptophycins is carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. plos.org The biosynthetic gene cluster for cryptophycins, covering over 40 kilobases of the Nostoc genome, dictates the sequential addition of the various building blocks. plos.org

The incorporation of this compound (Unit D) into the growing peptide chain is a critical step in the formation of the cryptophycin (B1240208) macrocycle. While the specific enzymatic details of the hydroxylation and methylation of the L-leucic acid precursor to form Unit D are not extensively detailed in the available literature, it is understood to be an integral part of the modular synthesis process. The NRPS machinery selects and activates the precursor, which is then modified and incorporated into the final structure.

The flexibility of the enzymes in the cryptophycin biosynthetic pathway has been harnessed to create novel analogs by introducing modified versions of the precursor units. nih.gov This highlights the intricate enzymatic control over the selection and incorporation of non-standard amino acids like this compound.

Structural studies, including X-ray crystallography, have revealed that while other parts of the cryptophycin molecule, such as Units B and C, are deeply embedded in the tubulin binding pocket, the isobutyl group of Unit D is more exposed. nih.govnih.gov The carbonyl group of Unit D does form important interactions, including hydrogen bonds with the side chain amine of asparagine-101 in β-tubulin. nih.gov However, the substituents of Unit D are not directly involved in extensive interactions with the tubulin molecule. nih.gov

Table 1: Naturally Occurring Peptides Containing this compound

| Natural Product Family | Producing Organism | General Biological Activity |

| Cryptophycins | Nostoc sp. (Cyanobacteria) | Potent microtubule inhibitors, antiproliferative |

Interactions with Cellular Systems and Biomolecules

There is no available scientific literature detailing in vitro enzyme inhibition or activation studies specifically conducted on the isolated this compound compound. The research focus has been on the potent inhibitory effects of the complete cryptophycin molecule on the process of tubulin polymerization.

Specific receptor binding assays and ligand-target interaction studies for the isolated this compound have not been reported in the available literature. The primary receptor for the cryptophycin class of molecules, of which this amino acid is a part, is tubulin. nih.govnih.govresearchgate.net

Cryptophycins bind to tubulin at a site that partially overlaps with the maytansine (B1676224) binding site and is near the vinca (B1221190) alkaloid domain. researchgate.netmit.edu This binding event disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. nih.govnih.gov The interaction is highly potent, with some cryptophycin analogs exhibiting activity at picomolar concentrations. researchgate.net

Table 2: Receptor Binding Data for Cryptophycin (as a whole molecule)

| Ligand | Receptor | Binding Site | Effect of Binding |

| Cryptophycin | Tubulin | Interdimer interface, partially overlapping with the maytansine site | Inhibition of microtubule polymerization, induction of tubulin ring formation |

There are no mechanistic studies available in the scientific literature that focus on the modulation of biochemical pathways by the isolated this compound compound. The well-documented mechanistic studies are for the entire cryptophycin molecule.

The primary biochemical pathway modulated by cryptophycins is the dynamic instability of microtubules. By binding to tubulin, cryptophycins suppress the rate and extent of microtubule shortening and growing, effectively stabilizing them in a non-functional state. nih.gov This disruption of microtubule dynamics is a key mechanism for the potent antiproliferative and apoptotic effects of cryptophycins. nih.govnih.gov

Metabolic Fate and Turnover in Biological Systems (Excluding Pharmacokinetics)

The metabolic fate of the non-proteinogenic amino acid this compound within biological systems is an area of specialized research. While comprehensive studies detailing its complete metabolic pathway are not widely available, its structural characteristics as a β-hydroxy, α-methyl, branched-chain amino acid allow for informed predictions regarding its enzymatic degradation and cellular transport mechanisms. These processes are fundamental to understanding its biological residence time and its interaction with cellular machinery.

Enzymatic Degradation Pathways

The degradation of this compound is presumed to follow enzymatic pathways analogous to those for other branched-chain amino acids (BCAAs), with modifications to accommodate its hydroxyl and methyl groups. nih.govnyu.edu The initial and most probable step in its catabolism is transamination. nyu.edulibretexts.org

Transamination: This reaction would be catalyzed by a branched-chain amino acid transaminase (BCAT), which transfers the α-amino group to an α-keto acid, typically α-ketoglutarate, to form the corresponding α-keto acid of this compound and glutamate. nyu.edulibretexts.org While BCATs are most active on valine, leucine, and isoleucine, they are known to have a broader substrate specificity.

Oxidative Decarboxylation: Following transamination, the resulting α-keto acid would likely undergo oxidative decarboxylation. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large, multi-enzyme complex located in the mitochondria. nih.gov This reaction would remove the carboxyl group as CO2 and generate an acyl-CoA derivative.

Subsequent Oxidation Steps: The resulting acyl-CoA thioester would then enter a series of reactions likely mirroring β-oxidation of fatty acids or the latter stages of isoleucine degradation. nih.gov Given the 3-hydroxy group, a key step would likely involve a dehydrogenase acting on this position. The presence of the 2-methyl group suggests that enzymes with specificity for methylated substrates would be required, similar to those in the isoleucine catabolic pathway. nih.gov Enzymes such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase are central to these pathways. nih.govresearchgate.net

| Enzyme | Predicted Role in Degradation | General Substrates |

| Branched-Chain Amino Acid Transaminase (BCAT) | Removal of the α-amino group | Valine, Leucine, Isoleucine |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidative decarboxylation of the α-keto acid | α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the 3-hydroxy group | 3-hydroxyacyl-CoAs |

| Enoyl-CoA Hydratase | Hydration of a double bond | Enoyl-CoAs |

This table presents enzymes predicted to be involved in the degradation of this compound based on the catabolism of structurally similar branched-chain amino acids.

Cellular Uptake and Transport Mechanisms

Carrier-Mediated Transport: The cellular uptake of amino acids is predominantly handled by a variety of transporter families, with the Solute Carrier (SLC) superfamily being the most prominent. Given its structure, this compound is a probable substrate for transporters of large neutral amino acids (L-type amino acid transporters or LATs), which are part of the SLC7 family and often form heterodimers with members of the SLC3 family (e.g., 4F2hc). pnas.orgnih.gov These transporters function as amino acid exchangers, often in a sodium-independent manner. nih.gov

Another possibility is its transport via sodium-dependent neutral amino acid transporters, such as System A or System ASC. nih.gov These systems utilize the sodium gradient across the plasma membrane to drive the uptake of amino acids into the cell. nih.gov The specificity of these transporters for a modified amino acid like this compound would depend on the tolerance of their substrate-binding sites to the hydroxyl and methyl substitutions. Research on the substrate specificity of various transporters indicates that even small modifications can significantly alter transport efficiency. pnas.orgnih.gov

| Transporter System | Potential Substrate | Driving Force | General Characteristics |

| L-type Amino Acid Transporters (e.g., LAT1/SLC7A5) | Large neutral amino acids | Amino acid gradient (exchange) | Sodium-independent; high affinity for branched-chain and aromatic amino acids. pnas.orgnih.gov |

| System A (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2) | Small and neutral amino acids | Sodium gradient | Sodium-dependent; transports a broad range of neutral amino acids. |

| System ASC (e.g., ASCT2/SLC1A5) | Small neutral amino acids | Sodium gradient | Sodium-dependent; prefers alanine, serine, cysteine, and threonine. |

This table outlines potential transporter systems for this compound based on the transport mechanisms of other neutral amino acids.

Derivatives and Analogs of 3s 3 Hydroxy 2 Methyl L Norleucine: Design, Synthesis, and Evaluation

Rational Design of Analogs Based on Structure-Activity Relationships (SAR)

The rational design of analogs of (3S)-3-Hydroxy-2-methyl-L-norleucine is fundamentally guided by Structure-Activity Relationship (SAR) studies. SAR analyses aim to identify the key structural motifs within a molecule that are responsible for its biological activity. By systematically altering different parts of the lead compound and observing the resulting changes in activity, researchers can build a model that predicts the biological effects of new, rationally designed analogs.

For amino acid-based compounds, SAR studies often focus on modifications to the amino acid side chain, the carboxyl group, and the amino group. The spatial arrangement of these functional groups is also critical. In the context of designing analogs, understanding how these modifications influence interactions with biological targets, such as enzymes or receptors, is paramount. For instance, the length and branching of the alkyl side chain, the stereochemistry at each chiral center, and the presence of additional functional groups can dramatically alter binding affinity and efficacy.

A common approach in SAR-driven design involves computational methods like molecular docking. These techniques simulate the interaction between a ligand (the analog) and its target protein, providing insights into the binding mode and the energetic favorability of the interaction. This allows for the in silico screening of a large number of potential analogs before committing to their chemical synthesis, thereby streamlining the discovery process.

Synthetic Strategies for Modified this compound Derivatives

The synthesis of modified derivatives of this compound requires versatile and stereocontrolled chemical strategies. Given the multiple stereocenters in the target molecules, achieving high diastereoselectivity and enantioselectivity is a primary challenge.

Several synthetic approaches have been developed to access these complex amino acid derivatives. These often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. One common strategy is the asymmetric aldol (B89426) reaction, which can be used to establish the vicinal amino alcohol functionality with a high degree of stereocontrol. Another powerful method is the asymmetric Strecker synthesis, which allows for the stereoselective formation of α-amino acids.

Furthermore, protecting group chemistry plays a crucial role in the multi-step synthesis of these derivatives. The amino and carboxyl groups of the amino acid backbone, as well as the hydroxyl group on the side chain, must be selectively protected and deprotected throughout the synthetic sequence to allow for the desired chemical transformations to occur at specific positions without unwanted side reactions. The choice of protecting groups is critical to ensure compatibility with the reaction conditions and to allow for their efficient removal at the final stages of the synthesis.

Biochemical Evaluation of Analogs for Target Interaction

Following their successful synthesis, the newly created analogs of this compound undergo rigorous biochemical evaluation to assess their interaction with biological targets. This evaluation is crucial for determining whether the designed modifications have resulted in the desired biological activity.

A primary method for this evaluation is the use of enzyme inhibition assays. These assays measure the ability of the analog to inhibit the activity of a specific target enzyme. The results are typically reported as an IC50 value, which represents the concentration of the analog required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Binding assays are also employed to directly measure the affinity of the analog for its target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of the interaction. This data is invaluable for understanding the molecular basis of the analog's activity and for further refining the SAR model.

Exploration of Stereoisomers and Their Distinct Biological Activities

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound and its derivatives. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its ability to bind to a biological target, which is itself a chiral entity. Therefore, the exploration of different stereoisomers is a critical aspect of drug discovery and development.

The biological activity of a compound can be highly dependent on its stereochemistry. nih.gov In many cases, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other isomers may be inactive or even produce undesirable side effects. This stereoselectivity arises from the fact that the binding site of a target protein is a precisely defined three-dimensional space. Just as a left-handed glove will not fit a right hand, a molecule with the incorrect stereochemistry may not be able to bind effectively to its target.

The synthesis of stereoisomerically pure compounds is therefore a major focus in medicinal chemistry. By preparing and testing each stereoisomer individually, researchers can determine the optimal stereochemical configuration for biological activity. This knowledge is essential for the development of safe and effective drugs. For instance, studies on other chiral compounds have shown that stereochemistry can significantly affect antimalarial activity, with specific isomers exhibiting much higher potency due to stereoselective uptake and target binding. nih.gov This highlights the general principle that stereochemistry is a key determinant of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 3s 3 Hydroxy 2 Methyl L Norleucine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of (3S)-3-Hydroxy-2-methyl-L-norleucine from complex mixtures and for the assessment of its enantiomeric and diastereomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of chiral compounds like this compound. The selection of an appropriate CSP is critical and is based on the specific stereochemical features of the analyte. For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed.

These separations can be performed using various modes, including normal phase, reversed-phase, and polar organic modes, depending on the analyte's properties and the chosen CSP. The separation of diastereomers, which possess different physicochemical properties, can often be achieved on standard achiral stationary phases like C18. However, for enantiomeric resolution, a chiral selector is essential. The development of a two-dimensional HPLC system can also be a valuable strategy for the simultaneous analysis of multiple chiral compounds in complex samples, such as those found in clinical research. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Analogs

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) |

| Mobile Phase | Mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers |

| Detection | UV, Mass Spectrometry (MS) |

| Separation Principle | Differential interaction of enantiomers with the chiral selector, leading to different retention times. |

This table presents generalized conditions and specific parameters would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids like this compound, derivatization is a mandatory step prior to GC-MS analysis. sigmaaldrich.com This process involves converting the polar functional groups (amino and hydroxyl) into less polar, more volatile derivatives.

Common derivatization agents for amino acids include silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com Another approach involves acylation followed by esterification, for example, using pentafluoropropionic anhydride (B1165640) (PFPA) and an alcohol. nih.gov The choice of derivatization reagent and reaction conditions is crucial to ensure complete and reproducible derivatization without inducing racemization. nih.gov Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, can then be used to separate the derivatized enantiomers. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Key Features |

| MSTFA | Trimethylsilyl (TMS) | Common, but derivatives can be moisture-sensitive. |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Produces more stable derivatives compared to TMS. sigmaaldrich.com |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl (PFP) | Often used in a two-step process with an alcohol for esterification. nih.gov |

This table provides examples of derivatization agents; the optimal choice depends on the specific analytical requirements.

Mass Spectrometry-Based Approaches for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly valuable for confirming the identity of novel or unknown compounds like this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. mdpi.comwiley-vch.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that is characteristic of the precursor ion's structure. nih.govacs.org

The fragmentation patterns of amino acids and their derivatives can reveal information about the amino acid sequence in peptides, the nature of modifications, and the positions of functional groups. acs.orgnih.govyoutube.com For this compound, MS/MS analysis would be expected to show characteristic losses of small neutral molecules such as water (from the hydroxyl group) and carbon monoxide or formic acid (from the carboxylic acid group), as well as cleavages of the carbon-carbon bonds in the side chain. The study of these fragmentation pathways is crucial for the unambiguous identification of the compound. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of MS/MS detection. This makes it the technique of choice for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts. nih.govu-szeged.hunih.govrsc.org

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized (e.g., by electrospray ionization, ESI) and subjected to MS/MS analysis. Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This highly specific detection method minimizes interferences from the sample matrix, allowing for accurate and precise quantification even at very low concentrations. nih.govu-szeged.hunih.govrsc.org

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and often cost-effective alternative for the quantification of various analytes. While direct electrochemical detection is typically reserved for electroactive species, indirect methods can be developed for non-electroactive compounds like this compound. nih.gov This amino acid lacks easily oxidizable or reducible functional groups such as phenolic or thiol moieties. Therefore, its electrochemical detection would likely rely on either derivatization or complexation strategies.

One plausible approach is the use of an enzymatic biosensor. For instance, a method developed for L-threonine, another hydroxy amino acid, utilizes L-threonine dehydrogenase. google.com This enzyme catalyzes the oxidation of L-threonine, producing a quantifiable signal. A similar enzyme specific to this compound could be employed, or a less specific dehydrogenase could potentially be used. The detection would be based on the amperometric measurement of a product or cofactor of the enzymatic reaction.

Another strategy involves the complexation of the amino acid with metal ions at the surface of a chemically modified electrode. It has been shown that some amino acids can be detected through their interaction with copper complexes on the electrode surface. The formation of a complex between this compound (through its amino and hydroxyl groups) and copper ions could perturb the electrochemical behavior of the copper, leading to a measurable change in current or potential that is proportional to the amino acid's concentration.

Alternatively, pre-column derivatization with an electroactive tag prior to analysis by high-performance liquid chromatography with electrochemical detection (HPLC-ED) is a well-established technique for amino acid analysis. This would involve reacting the primary amine of this compound with a reagent that introduces an easily oxidizable or reducible moiety, allowing for sensitive detection.

Table 2: Representative Performance of Electrochemical Biosensors for Amino Acid Detection

| Analytical Method/Electrode | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

| L-threonine Dehydrogenase Biosensor | L-Threonine | Not Specified | Not Specified | google.com |

| Enzyme-modified Au electrode | L-Phenylalanine | 0.2 to 1x10⁻³ mol/L | 3-5x10⁻⁶ mol/L | nih.gov |

| SWCNT-PB/SPE Biosensor | Putrescine | Up to 800 µM | 2.2 µM | mdpi.com |

Biotechnological and Synthetic Biology Applications of 3s 3 Hydroxy 2 Methyl L Norleucine

(3S)-3-Hydroxy-2-methyl-L-norleucine as a Chiral Building Block in Organic Synthesis

The primary significance of this compound as a chiral building block is demonstrated by its incorporation into complex natural products. Its intrinsic chirality and dense functionality make it a valuable synthon for total synthesis, where the pre-established stereochemistry of the building block can be carried through to the final target molecule.

Table 1: Role of this compound in Natural Product Synthesis This table is interactive. Click on the headers to sort.

| Natural Product | Class | Role of this compound | Reference |

|---|

Enzymatic Biocatalysis for this compound Production or Transformation

Enzymatic methods offer a powerful alternative to traditional chemical synthesis for producing optically pure β-hydroxy-α-amino acids, providing high stereoselectivity under mild reaction conditions. researchgate.netmdpi.com While specific enzymes dedicated to this compound are not extensively characterized, several classes of enzymes are employed for the synthesis of related compounds and represent viable strategies for its production.

Amino Acid Hydroxylases: 2-Oxoglutarate-dependent hydroxylases are capable of direct, stereoselective hydroxylation at unactivated C-H bonds. nih.govnih.gov An engineered hydroxylase could be used to install the hydroxyl group at the C3 position of a 2-methyl-L-norleucine precursor with high regio- and stereoselectivity. This approach is advantageous as it can be an irreversible reaction, leading to high product yields. nih.gov A patent on engineered proline hydroxylases demonstrates the feasibility of creating biocatalysts for producing novel hydroxylated amino acids. google.com

Aldolases and Transaldolases: Enzymes such as threonine aldolases, threonine transaldolases, and serine hydroxymethyltransferases (SHMT) catalyze the C-C bond formation required to construct the β-hydroxy-α-amino acid backbone. researchgate.netnd.edugoogle.com These enzymes typically condense glycine (B1666218) with an aldehyde. For the synthesis of this compound, a potential route would involve the condensation of L-alanine (as the α-methyl source) with butanal, catalyzed by an engineered α-methylserine aldolase.

Dehydrogenases for Reductive Amination: A chemoenzymatic strategy can involve the chemical synthesis of a keto acid precursor, 2-methyl-3-hydroxy-hexanoic acid, followed by stereoselective reductive amination. Amino acid dehydrogenases, such as leucine dehydrogenase or glutamate dehydrogenase, can catalyze this transformation with high enantioselectivity, using a cofactor like NADH which can be regenerated in situ. mdpi.comnih.gov This method has been successfully applied to the synthesis of L-6-hydroxynorleucine, a structural isomer of the target compound. nih.govresearchgate.net

Table 2: Potential Enzymatic Strategies for this compound Synthesis This table is interactive. Click on the headers to sort.

| Enzyme Class | Reaction Type | Potential Substrates | Key Advantage | References |

|---|---|---|---|---|

| Amino Acid Hydroxylase | C-H Hydroxylation | 2-Methyl-L-norleucine | High stereoselectivity at the C3 position. | nih.govnih.govgoogle.com |

| α-Methylserine Aldolase | Aldol (B89426) Condensation | L-alanine, Butanal | Direct C-C bond formation to create the backbone. | researchgate.net |

Role in the Production of Advanced Materials or Chemical Feedstocks (if applicable)

Currently, there is no significant body of research demonstrating the application of this compound in the production of advanced materials or as a chemical feedstock. Its complex structure, multiple stereocenters, and challenging synthesis make it a high-value, specialized molecule. Its utility is primarily confined to its role as a component of biologically active peptides in pharmaceutical research rather than as a bulk building block for materials science.

Synthetic Biology Approaches for Biosynthetic Pathway Reconstruction

Synthetic biology provides the tools to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae into cellular factories for the production of complex molecules, including non-proteinogenic amino acids. nih.gov The native biosynthesis of this compound in fungi occurs via a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) assembly line. nih.govnih.gov Reconstructing this pathway in a tractable host is a promising strategy for sustainable production.

A hypothetical synthetic biology approach would involve several key steps:

Pathway Identification and Assembly: The biosynthetic gene cluster (BGC) for phomopsin from Phomopsis leptostromiformis would be identified. The specific NRPS modules responsible for recognizing, activating, and modifying the precursors to form the this compound residue would be cloned. This includes the adenylation (A) domain that selects the amino acid precursor, the condensation (C) domain for peptide bond formation, the thiolation (T) domain, and any modifying domains (e.g., methyltransferase, hydroxylase) that install the functional groups. mdpi.commdpi.com

Heterologous Expression: The identified genes would be assembled into a synthetic operon and expressed in a robust host organism like E. coli. This allows for faster growth and easier genetic manipulation compared to the native fungal producer. nih.gov

Metabolic Engineering for Precursor Supply: The production of this compound would require a sufficient supply of primary metabolic precursors. The backbone likely derives from precursors such as propionyl-CoA and acetate. Metabolic engineering strategies would be employed to enhance the intracellular pools of these key metabolites. This could involve:

Overexpression of pathways leading to propionyl-CoA.

Knockout of competing pathways that drain precursors.

Enhancing the supply of cofactors like NADPH required by hydroxylases or other redox enzymes in the pathway.

This approach leverages the modularity of NRPS enzymes, which have been successfully engineered to produce novel peptide derivatives. bohrium.com By isolating and expressing the relevant biosynthetic machinery, synthetic biology offers a route to produce this complex amino acid independent of its slow-growing native source.

Future Directions and Emerging Research Avenues for 3s 3 Hydroxy 2 Methyl L Norleucine Research

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of (3S)-3-Hydroxy-2-methyl-L-norleucine, future research must move beyond single-target interactions and embrace a holistic, systems-level approach. The integration of various "omics" technologies is paramount for building a comprehensive picture of how this non-proteinogenic amino acid influences cellular networks.

Metabolomics: Untargeted metabolomics can be employed to track the metabolic fate of this compound within a biological system. This would reveal if the compound is incorporated into metabolic pathways, transformed into other bioactive molecules, or if it perturbs endogenous metabolite pools.

Proteomics: Advanced proteomics techniques, such as thermal proteome profiling (TPP) or chemical proteomics, could identify the direct protein binding partners of the compound. This is crucial for unbiased target discovery and for understanding its mechanism of action on a molecular level.

Transcriptomics: RNA-sequencing (RNA-Seq) can provide a global snapshot of changes in gene expression following cellular exposure to the compound. This can help elucidate the downstream signaling pathways and cellular processes that are modulated, offering clues to its broader physiological or pathological roles. For instance, similar systems-level approaches are being used to understand how natural products modulate complex inflammatory pathways like the NLRP3 inflammasome. nih.gov

Genomics: While less direct, genomic approaches, such as CRISPR-based screening, could identify genes that either enhance or suppress cellular sensitivity to this compound, thereby uncovering genetic determinants of its activity and potential resistance mechanisms.

By integrating data from these platforms, researchers can construct detailed models of the compound's interactions, leading to a more profound understanding of its biological functions.

Development of Novel Synthetic Methodologies

While methods for synthesizing non-standard amino acids exist, the development of more efficient, scalable, and stereochemically precise routes for this compound remains a key objective. Future research should focus on innovative synthetic strategies that improve upon existing techniques.

Key areas for development include:

Advanced Catalysis: Exploring new organocatalytic princeton.edu and metal-catalyzed reactions could lead to higher yields and enantioselectivity. The use of chiral Ni(II) complexes of Schiff bases has proven effective for the asymmetric synthesis of various amino acids and could be further optimized for this specific target. nih.gov

Enzymatic and Chemo-enzymatic Methods: Leveraging the high selectivity of enzymes, such as penicillin G acylase, for the resolution of racemic mixtures presents a cost-effective and environmentally friendly approach suitable for industrial-scale production. google.com

Flow Chemistry: Transitioning synthesis from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up.

Novel Precursors and Reagents: The design of new chiral auxiliaries and glycine (B1666218) equivalents could simplify synthetic routes and enhance stereochemical control during key steps like alkylation. mdpi.comresearchgate.net

The table below summarizes some existing and potential methodologies that could be adapted or developed for the efficient synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Findings/Citations |

|---|---|---|---|

| Asymmetric Alkylation | Uses chiral auxiliaries or phase-transfer catalysts to control stereochemistry during the addition of the alkyl chain. | High diastereoselectivity and enantiomeric excess. | Effective for various tailor-made amino acids using Ni(II) complexes. nih.govmdpi.comresearchgate.net |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High optical purity (>99%), cost-effective, and suitable for industrial production. | Penicillin G acylase has been successfully used for L-2-methyl norleucine synthesis. google.com |

| Michael Addition | Involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, a versatile method for C-C bond formation. | Can create complex chiral centers with high stereocontrol using appropriate catalysts. | Asymmetric Michael additions have been used to synthesize chiral heterocyclic amino acids. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding potentially toxic metals. | Offers complementary selectivity to metal catalysts and can be used in cascade reactions. | Iminium activation is a powerful strategy in asymmetric synthesis. princeton.edu |

Exploration of Undiscovered Biological Roles

The structural novelty of this compound suggests it may interact with biological targets in unique ways. A significant future direction is the systematic exploration of its potential therapeutic activities, moving beyond its role as a simple building block.

Modulation of Inflammatory Pathways: A major emerging area of research is the targeting of the NLRP3 inflammasome, a key driver of chronic inflammation in numerous diseases. nih.gov Researchers have successfully designed novel non-sulfonylurea compounds that act as potent NLRP3 inhibitors. nih.gov Given that specific structural motifs are key to this inhibition, this compound should be screened for its ability to modulate NLRP3 activation or the interaction between NLRP3 and its binding partners. nih.gov

Immune Checkpoint Interactions: The regulation of immune cell activity is critical in cancer and autoimmune diseases. Lirilumab, for example, targets Killer-cell immunoglobulin-like receptors (KIRs) on NK cells. medrxiv.org The potential for novel amino acids to influence the function of immune receptors, either directly or by being part of peptide-based therapeutics, is an exciting and underexplored area.

Enzyme Inhibition: The unique stereochemistry and functional groups of the compound make it a candidate for an enzyme inhibitor. For example, linalool (B1675412) has been shown to reduce the expression of HMG-CoA reductase, a key enzyme in cholesterol synthesis. korea.ac.kr Screening this compound against panels of metabolic enzymes could uncover unexpected regulatory roles.

NLR Protein Interactions: Beyond the inflammasome, other NLR (nucleotide-binding, leucine-rich repeat) proteins function as crucial immune receptors, such as in recognizing pathogens. biorxiv.org Investigating whether this compound could modulate the activity of other NLR family members is a logical next step.

| Potential Biological Target/Role | Rationale for Investigation | Relevant Research Context/Citations |

|---|---|---|

| NLRP3 Inflammasome Inhibition | Structural analogs and other small molecules are known to inhibit the NLRP3 inflammasome, a key target in inflammatory diseases. | Novel non-sulfonylurea compounds and natural flavonoids show potent NLRP3 inhibition. nih.govnih.gov |

| Modulation of Immune Receptors | Non-standard amino acids can be incorporated into peptides to alter binding to immune checkpoints like KIRs. | Monoclonal antibodies like Lirilumab are used to block KIRs and modulate immune responses. medrxiv.org |

| Metabolic Enzyme Regulation | The compound's structure could allow it to fit into the active site of enzymes, potentially acting as a competitive or allosteric inhibitor. | Other natural compounds like linalool have been found to regulate key metabolic enzymes such as HMG-CoA reductase. korea.ac.kr |

| Interaction with Helper NLR Proteins | The broader family of NLR proteins is involved in immunity, and some are targeted by pathogen effectors. The compound could potentially interfere with these interactions. | Certain NLR proteins have evolved to evade inhibition by pathogen effectors, highlighting a dynamic interaction space. biorxiv.org |

Application in Advanced Bioanalytical Techniques

The well-defined structure of this compound makes it a valuable tool for advancing bioanalytical methodologies. Its unique properties can be leveraged to improve the accuracy, precision, and scope of analytical techniques.

Internal Standard for Mass Spectrometry: In quantitative metabolomics and proteomics, stable isotope-labeled or unusual compounds are ideal internal standards. As a non-proteinogenic amino acid, this compound is unlikely to be present endogenously in most biological samples. This makes it an excellent candidate for a "spike-in" standard for LC-MS analysis to quantify other amino acids or small molecules, ensuring data accuracy by correcting for variations in sample preparation and instrument response.

Chiral Chromatography: The development of methods to separate enantiomers is critical in pharmaceutical and biological research. This compound can serve as a model compound for developing and validating new chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). Its distinct stereoisomers can be used to test the resolution capabilities and efficiency of these columns. HPLC has been used to confirm the enantiomeric purity of similar synthesized compounds. researchgate.net

NMR Spectroscopy: In structural biology, incorporating unusual amino acids into peptides and proteins can provide unique spectroscopic handles. The methyl and hydroxyl groups of this compound could serve as distinctive probes in Nuclear Magnetic Resonance (NMR) studies to investigate peptide conformation and dynamics.

| Bioanalytical Application | Principle of Use | Potential Impact |

|---|---|---|

| Internal Standard (Mass Spectrometry) | Added to samples in a known quantity to normalize for analytical variability. Its unique mass prevents interference from endogenous compounds. | Improves the accuracy and reproducibility of quantitative measurements of other analytes. |

| Chiral Selector Development (HPLC) | Used as a test analyte with a defined stereochemistry to evaluate the separation performance of new chiral stationary phases. | Aids in the creation of more effective methods for separating enantiomers of drugs and biomolecules. researchgate.net |

| Spectroscopic Probe (NMR) | Incorporated into peptides to introduce unique signals that report on the local chemical environment and structure. | Provides specific structural constraints for determining the 3D structure and dynamics of peptides and proteins. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.